molecular formula C10H15N3O B2800635 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197827-98-6

3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2800635
CAS No.: 2197827-98-6
M. Wt: 193.25
InChI Key: YWQDIYZDIFZMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a hydrazine derivative with a cyclopropylmethyl ketone in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include:

  • 3-cyclobutyl-4-(cyclopropylmethyl)-1,2,4-triazole

  • 4-cyclobutyl-5-(cyclopropylmethyl)-1,2,4-triazol-3-one

  • 3-cyclobutyl-4-(cyclopropylmethyl)-1,2,4-triazol-3-one

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the resulting biological activities

Properties

IUPAC Name

3-cyclobutyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-12-11-9(8-2-1-3-8)13(10)6-7-4-5-7/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQDIYZDIFZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NNC(=O)N2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.